![molecular formula C15H11NO3 B1228987 2-(4-Hydroxybenzyl)isoindole-1,3-dione CAS No. 24124-24-1](/img/structure/B1228987.png)
2-(4-Hydroxybenzyl)isoindole-1,3-dione
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Overview
Description
2-(4-Hydroxybenzyl)isoindole-1,3-dione is a member of isoindoles.
Scientific Research Applications
Synthesis and Characterization
One-Step Synthesis Methodologies : The palladium-catalyzed aminocarbonylation of o-halobenzoates is a method for producing 2-substituted isoindole-1,3-diones, including 2-(4-Hydroxybenzyl)isoindole-1,3-dione, demonstrating a versatile approach to synthesizing this class of heterocycles (Worlikar & Larock, 2008).
Novel Polysubstituted Isoindole-1,3-Dione Analogues : Research has been conducted on synthesizing new derivatives of isoindole-1,3-diones, indicating a broad scope for chemical modification and potential applications (Tan et al., 2014).
Optical Properties Analysis : The optical properties of some isoindole-1,3-dione compounds, potentially including 2-(4-Hydroxybenzyl)isoindole-1,3-dione, have been investigated, revealing insights into their absorbance, transmittance, and refractive index, which are crucial for materials science applications (Tan et al., 2018).
Biological and Pharmacological Applications
Potential Antipsychotic Properties : Isoindole-1,3-dione derivatives have been studied for their potential as antipsychotic agents, particularly focusing on their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (Czopek et al., 2020).
Anticancer Activity : Certain isoindole-1,3-dione derivatives have shown cytostatic activity against various cancer cells, highlighting the potential of these compounds in developing new anticancer therapies (Tan et al., 2020).
Xanthine Oxidase Inhibition : Isoindole-1,3-dione derivatives have been evaluated for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism, indicating potential therapeutic applications in gout or related conditions (Gunduğdu et al., 2020).
properties
CAS RN |
24124-24-1 |
---|---|
Product Name |
2-(4-Hydroxybenzyl)isoindole-1,3-dione |
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c17-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)15(16)19/h1-8,17H,9H2 |
InChI Key |
OLOKGSWYKBEWSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)O |
Other CAS RN |
24124-24-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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